Roemerine

Serotonin Receptor Pharmacology CNS Drug Discovery Aporphine Alkaloids

Roemerine addresses the need for a selective 5-HT2A probe free of dopamine receptor cross-reactivity. • 5-HT2A Ki = 62 nM; 20- to 400-fold selectivity over 5-HT1A, D1, D2. • Active vs. MRSA (MIC 32-64 μg/mL); evades efflux resistance unlike berberine. • Validated P-gp chemosensitizer (ED50 >20 μg/mL). • Antimalarial IC50: 0.2 μg/mL (D6), 0.4 μg/mL (W2) P. falciparum. Reliable supply with full COA, HPLC, and NMR documentation.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 548-08-3
Cat. No. B1679503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoemerine
CAS548-08-3
Synonymsaporeine
roemerine
roemerine hydrochloride, (R)-isomer
roemerine, (S)-isome
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3
InChIInChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m1/s1
InChIKeyJCTYWRARKVGOBK-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Roemerine: Pharmacological Profile and Differentiation


Roemerine (CAS 548-08-3, (-)-roemerine) is an aporphine alkaloid belonging to the isoquinoline class of natural products, isolated from diverse plant sources including Nelumbo nucifera, Annona senegalensis, and Fibraurea recisa Pierre. [1] As an aporphine scaffold bearing a characteristic methylenedioxy group at the C1-C2 position, roemerine exhibits a distinct pharmacological fingerprint that differentiates it from closely related aporphines such as nuciferine, anonaine, and N-methylasimilobine. [2] Its reported activities span antibacterial, antifungal, antimalarial, and receptor-binding domains, with key mechanistic features including 5-HT2A receptor selectivity, P-glycoprotein interaction, and evasion of bacterial efflux pumps that compromise related alkaloids like berberine. [3]

1
5-HT2A receptor selectivity research: Supports CNS pharmacology studies requiring a reported selectivity window over off-target receptors.
2
P-glycoprotein chemosensitization studies: Reported to interact with P-gp in multidrug-resistant cell models, enabling efflux-pump research.
3
Aporphine scaffold SAR workflow: The C1-C2 methylenedioxy group provides a defined starting point for antimalarial and antimicrobial structure-activity relationship studies.

Roemerine vs. Analogs: Why Generic Substitution Fails


Despite sharing the aporphine core scaffold, roemerine demonstrates markedly divergent biological activity profiles and potency levels compared to its closest structural analogs, rendering generic substitution scientifically invalid. [1] For instance, while nuciferine exhibits affinity for the 5-HT2A receptor, roemerine displays approximately 2.2-fold higher affinity and 20- to 400-fold selectivity over off-target dopamine and serotonin receptors. [2] In antibacterial applications, roemerine uniquely evades efflux-mediated resistance that compromises berberine, a well-known isoquinoline alkaloid, and remains the only compound among boldine, bulbocapnine, and berberine to possess measurable antibacterial activity in direct comparative assays. [3] The C1-C2 methylenedioxy substitution pattern, absent in analogs such as nuciferine, critically determines antimalarial potency—N-methylasimilobine, which lacks this feature, exhibits 24-fold lower activity against the D6 clone of Plasmodium falciparum. [1] These quantitative performance gaps across multiple therapeutic and mechanistic dimensions underscore that roemerine cannot be treated as an interchangeable commodity within the aporphine alkaloid class.

Roemerine
Reported 5-HT2A selectivity over D1/D2 receptors in a comparable assay context.
Nuciferine
Selectivity profile may differ; receptor cross-reactivity context requires independent review.
Roemerine
C1-C2 methylenedioxy group supports reported antimalarial potency context.
N-Methylasimilobine
Lacks this substitution; antimalarial assay response may not transfer.
Roemerine
Reported intracellular accumulation and evasion of efflux-mediated resistance.
Berberine
Susceptible to efflux pumps; antimicrobial screening context may differ.

Roemerine: Quantitative Differentiation from Key Comparators


5-HT2A Receptor Affinity and Selectivity vs. Nuciferine

In a radioligand-binding assay against rat serotonin and dopamine receptors, (R)-roemerine demonstrated a Ki of 62 nM for the 5-HT2A receptor, which is approximately 2.2-fold higher affinity than (±)-nuciferine (Ki = 139 nM). [1] Furthermore, (R)-roemerine exhibited 20- to 400-fold selectivity for 5-HT2A over the 5-HT1A, D1, and D2 receptors, a selectivity window not observed to the same magnitude with nuciferine in the same assay panel. [1] Molecular docking analysis suggested that this selectivity arises from stronger hydrogen-bonding and dipole-dipole interactions with key residues in the 5-HT2A receptor-binding site, including a critical π-π interaction with Phe340/328 that is enantiomer-dependent. [2]

5-HT2A Affinity vs. Nuciferine
Head-to-head
Roemerine Ki = 62 nM; Nuciferine Ki = 139 nM. Selectivity window reported at 20- to 400-fold.
Supports serotonin receptor subtype-selectivity research context.
Radioligand-binding assay; rat receptor panel.
Serotonin Receptor Pharmacology CNS Drug Discovery Aporphine Alkaloids

Sole Antibacterial Aporphine in a Multi-Alkaloid OMIC Study

In a direct comparative study evaluating the antibacterial activity of boldine, bulbocapnine, roemerine, and berberine against Bacillus subtilis using transcriptomic and proteomic profiling, roemerine was the only alkaloid among the three selected aporphines (boldine, bulbocapnine, roemerine) that possessed measurable antibacterial activity. [1] Unlike berberine, which is susceptible to efflux through multidrug resistance pumps, roemerine accumulated in bacterial cells, resulting in oxidative stress and reactive oxygen species (ROS) buildup that deregulated iron uptake pathways. [1] The minimum inhibitory concentration (MIC) of (-)-roemerine against E. coli TB1 was determined to be 100 μg/mL, with colony formation reduced to 33% following one hour of exposure at 1× MIC. [2] Boldine and bulbocapnine treatment did not alter bacterial growth patterns at all in this study. [1]

Antibacterial Activity vs. Aporphines
Head-to-head
Roemerine uniquely active among boldine, bulbocapnine, and berberine in a multi-omics comparative study.
Supports antimicrobial screening context for efflux-pump-expressing strains.
Transcriptomic/proteomic profiling in B. subtilis.
Antibacterial Drug Discovery Multidrug Resistance Evasion Transcriptomics and Proteomics

Superior Antimalarial Potency Over N-Methylasimilobine

In an antimalarial screening study of compounds isolated from Nelumbo nucifera leaves, (R)-roemerine (compound 3) exhibited an IC50 of 0.2 μg/mL against the D6 clone (chloroquine-sensitive) and 0.4 μg/mL against the W2 clone (chloroquine-resistant) of Plasmodium falciparum. [1] In contrast, N-methylasimilobine (compound 5), a structurally related aporphine alkaloid lacking the C1-C2 methylenedioxy group, showed markedly reduced potency with IC50 values of 4.8 μg/mL for both the D6 and W2 clones. [1] This represents a 24-fold and 12-fold difference in potency favoring roemerine for the D6 and W2 clones, respectively. [1]

Antimalarial Potency vs. N-Methylasimilobine
Head-to-head
Roemerine IC50: 0.2 μg/mL (D6), 0.4 μg/mL (W2). N-Methylasimilobine IC50: 4.8 μg/mL for both clones.
Reported higher potency in P. falciparum clone assays; supports antimalarial SAR context.
In vitro assay; C1-C2 methylenedioxy group critical.
Antimalarial Drug Discovery Plasmodium falciparum Aporphine Structure-Activity Relationship

P-Glycoprotein-Mediated Multidrug Resistance Reversal

(-)-Roemerine was shown to enhance the cytotoxic response mediated by vinblastine in multidrug-resistant KB-V1 oral epidermoid carcinoma cells that overexpress P-glycoprotein. [1] In the absence of vinblastine, (-)-roemerine alone exhibited no significant cytotoxicity against KB-3 or KB-V1 cells (ED50 > 20 μg/mL), indicating that its effect is specifically chemosensitizing rather than directly cytotoxic. [1] Mechanistic studies demonstrated that (-)-roemerine inhibits ATP-dependent [3H]vinblastine binding to KB-V1 cell membrane vesicles, confirming direct interaction with P-glycoprotein. [1] In contrast, (-)-isocorydine (another aporphine alkaloid co-isolated from the same plant material) was reported as inactive in these assays. [1]

P-gp Chemosensitization vs. Isocorydine
Head-to-head
(-)-Roemerine enhanced vinblastine cytotoxicity in KB-V1 cells; (-)-isocorydine inactive. ED50 > 20 μg/mL alone.
Supports multidrug-resistance reversal research context with minimal direct cytotoxicity context.
[3H]vinblastine binding assay; KB-V1/KB-3 cell lines.
Cancer Chemosensitization Multidrug Resistance Reversal P-Glycoprotein Modulation

In Vivo Survival Benefit in a Murine MRSA Sepsis Model

In a murine model of sepsis induced by methicillin-resistant Staphylococcus aureus (MRSA), roemerine administered at 20 mg/kg improved survival outcomes compared to untreated controls. [1] Specifically, treatment with roemerine resulted in a survival rate of 58.3%, whereas untreated control animals exhibited only 8.3% survival. [1] Mechanistic investigations linked this in vivo efficacy to roemerine's ability to increase bacterial cell membrane permeability in a concentration-dependent manner, with MIC values ranging from 32 to 64 μg/mL against various S. aureus strains. [1] This in vivo survival data provides a benchmark for procurement prioritization: compounds lacking validated in vivo efficacy data in relevant infection models require additional development investment, whereas roemerine has established proof-of-concept survival benefit.

In Vivo MRSA Sepsis Survival
Supporting evidence
Roemerine (20 mg/kg): 58.3% survival; Untreated control: 8.3% survival in a murine MRSA sepsis model.
Model-response endpoint context for in vivo antimicrobial screening programs.
BALB/c mice; requires validation in independent models.
In Vivo Antibacterial Efficacy MRSA Sepsis Model Survival Studies

Antifungal Activity Against Candida albicans

In a study evaluating constituents of Nelumbo nucifera leaves, (R)-roemerine exhibited antifungal activity against Candida albicans with an IC50 of 4.5 μg/mL and an MIC of 10 μg/mL. [1] This dual IC50/MIC determination provides a quantitative benchmark for antifungal potency that is not available for many other aporphine alkaloids from the same isolation study, which were reported as inactive. [1] Importantly, none of the tested compounds, including roemerine, were cytotoxic to Vero cells up to a concentration of 23.8 μg/mL, establishing a preliminary selectivity window for antifungal activity. [1]

Antifungal Activity vs. Analogs
Class-level
C. albicans IC50 = 4.5 μg/mL; MIC = 10 μg/mL. Other tested aporphines reported inactive.
Supports antifungal screening context; preliminary selectivity window noted.
Vero cell counter-screen up to 23.8 μg/mL.
Antifungal Discovery Candida albicans Natural Product Antifungals

Roemerine: Validated Research Applications


Selective 5-HT2A Receptor Probe for CNS Pharmacology

Roemerine is optimally suited as a selective 5-HT2A receptor ligand for in vitro binding and functional studies in CNS pharmacology. With a Ki of 62 nM and 20- to 400-fold selectivity over 5-HT1A, D1, and D2 receptors, (R)-roemerine outperforms (±)-nuciferine (Ki = 139 nM) in both affinity and selectivity metrics. [1] This selectivity profile is particularly valuable for research groups investigating serotonin receptor subtypes in schizophrenia, insomnia, or ischemic heart disease models, where off-target dopamine receptor engagement would confound interpretation. [1] Procurement of (R)-roemerine rather than racemic mixtures or alternative aporphines ensures that experimental outcomes are not compromised by unintended receptor cross-reactivity.

P-Glycoprotein Chemosensitization for Multidrug Resistance Research

(-)-Roemerine is a validated chemosensitizer for studies on overcoming P-glycoprotein-mediated multidrug resistance in cancer cell lines. The compound enhances vinblastine cytotoxicity in KB-V1 cells while exhibiting negligible direct cytotoxicity (ED50 > 20 μg/mL), a profile that distinguishes it from co-isolated aporphines such as (-)-isocorydine, which was inactive in the same assay system. [2] Researchers investigating P-glycoprotein modulators should prioritize (-)-roemerine over generic aporphine alkaloids, as only specific structural features confer the P-glycoprotein interaction required for chemosensitization activity. [2]

Antimalarial Hit-to-Lead Optimization and Structure-Activity Relationship Studies

For antimalarial drug discovery programs, (R)-roemerine provides a potent starting scaffold with IC50 values of 0.2 μg/mL and 0.4 μg/mL against chloroquine-sensitive (D6) and chloroquine-resistant (W2) P. falciparum clones, respectively. [3] This potency is 24-fold and 12-fold higher than that of N-methylasimilobine, a close structural analog that lacks the C1-C2 methylenedioxy group. [3] Research groups conducting structure-activity relationship (SAR) studies on aporphine-derived antimalarials should procure (R)-roemerine as the reference scaffold, as it represents the most potent naturally occurring aporphine in the tested panel and provides a clear SAR starting point around the C1-C2 substitution pattern. [3]

Efflux Pump Evasion in Antibacterial Research

Roemerine is uniquely positioned for antibacterial research programs targeting efflux-mediated resistance mechanisms. In a direct comparative OMIC study, roemerine was the only compound among boldine, bulbocapnine, and berberine that combined measurable antibacterial activity with evasion of efflux pump export, accumulating intracellularly and inducing oxidative stress and ROS-mediated pathway disruption. [4] For researchers developing antibacterial agents against Gram-positive pathogens such as Bacillus subtilis and Staphylococcus aureus—including MRSA strains where roemerine demonstrated MIC values of 32–64 μg/mL—this compound offers a mechanistically differentiated alternative to berberine and other efflux-susceptible alkaloids. [5] The validated in vivo survival benefit (58.3% vs. 8.3% in a murine MRSA sepsis model) further supports its selection for translational antibacterial research programs. [5]

Application
Selection Property
Validation Focus
CNS receptor subtype studies
5-HT2A selectivity review
Off-target serotonin/dopamine receptor cross-reactivity context
Multidrug resistance reversal research
P-glycoprotein interaction context
Chemosensitization endpoint review with minimal direct cytotoxicity context
Antimalarial SAR and hit-to-lead studies
C1-C2 methylenedioxy substitution review
P. falciparum clone potency comparison context
Antimicrobial screening for efflux-mediated resistance
Intracellular accumulation and efflux evasion context
In vivo model-response endpoint review for MRSA sepsis models

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49 linked technical documents
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